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molecular formula C6H5ClN2O B1439368 4-Amino-2-chloronicotinaldehyde CAS No. 338452-92-9

4-Amino-2-chloronicotinaldehyde

Cat. No. B1439368
M. Wt: 156.57 g/mol
InChI Key: TYTVKBHUNQMVRB-UHFFFAOYSA-N
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Patent
US08288407B2

Procedure details

Trifluoroacetic acid (17.4 mL, 234 mmol) was added carefully to a stirred mixture of Boc aldehyde 1-4 (20 g, 78.1 mmol) and dichloromethane (60 mL) keeping the temperature below 25° C. The solution was warmed to 35° C., aged overnight (vigorous off-gassing) and then cooled to room temperature. 25 mL of MTBE was added and the resulting white slurry was aged for one hour, filtered, and the filter cake rinsed with MTBE (10 mL×2). Solid 1-5c TFA salt was dried under vacuum.
Quantity
17.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[Cl:8][C:9]1[C:14]([CH:15]=[O:16])=[C:13]([NH:17]C(=O)OC(C)(C)C)[CH:12]=[CH:11][N:10]=1.ClCCl>CC(OC)(C)C>[NH2:17][C:13]1[C:14]([CH:15]=[O:16])=[C:9]([Cl:8])[N:10]=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
17.4 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C=O)NC(OC(C)(C)C)=O
Name
Quantity
60 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the filter cake rinsed with MTBE (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Solid 1-5c TFA salt was dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=NC(=C1C=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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